Yohimbenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

(1S,15R)-3,11,12,14,15,16,17,21-octahydro-1H-yohimban-18-one |

InChI |

InChI=1S/C19H20N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,9,12,18,20H,5-8,10-11H2/t12-,18-/m0/s1 |

InChI Key |

BBUWAAGCRQZBSG-SGTLLEGYSA-N |

Isomeric SMILES |

C1CC(=O)C=C2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45 |

Canonical SMILES |

C1CC(=O)C=C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45 |

Synonyms |

yohimbenone |

Origin of Product |

United States |

Foundational & Exploratory

Yohimbenone's Interaction with Alpha-2 Adrenoceptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yohimbenone, a lesser-studied analog of the well-known alpha-2 adrenoceptor antagonist yohimbine, presents an intriguing yet largely unexplored pharmacological profile. While extensive research has elucidated the mechanism of action of yohimbine, direct and quantitative data on yohimbenone's interaction with alpha-2 adrenoceptors remain scarce in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the established mechanism of action of the parent compound, yohimbine, as a proxy to infer the potential activity of yohimbenone. This guide will delve into the binding affinity, functional antagonism, and downstream signaling pathways associated with alpha-2 adrenoceptor blockade, supported by detailed experimental protocols and data presented in a structured format for comparative analysis. The chemical relationship between yohimbine and yohimbenone will also be addressed.

Introduction: The Yohimbine Alkaloid Family and Alpha-2 Adrenoceptors

The yohimbine family of indole alkaloids, derived from the bark of the Pausinystalia yohimbe tree, has long been a subject of pharmacological interest.[1][2] The most prominent member, yohimbine, is a potent and selective antagonist of alpha-2 adrenoceptors, a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release.[1][2]

Alpha-2 adrenoceptors are primarily located on presynaptic nerve terminals, where their activation by endogenous catecholamines like norepinephrine and epinephrine inhibits further neurotransmitter release, serving as a negative feedback mechanism.[3] There are three main subtypes of alpha-2 adrenoceptors: α2A, α2B, and α2C, each with distinct tissue distribution and physiological roles. By blocking these receptors, antagonists like yohimbine increase the release of norepinephrine, leading to sympathomimetic effects.[3]

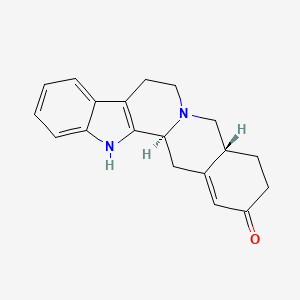

Yohimbenone: A Chemical Perspective

Yohimbenone is structurally related to yohimbine, featuring a ketone group in place of the hydroxyl group at position 17. This structural modification arises from the oxidation of yohimbine.[4] While the synthesis and chemical properties of yohimbenone have been described, its pharmacological activity, particularly at alpha-2 adrenoceptors, has not been extensively characterized.

Figure 1: Chemical relationship between yohimbine and yohimbenone.

Yohimbine's Mechanism of Action on Alpha-2 Adrenoceptors: A Proxy for Yohimbenone

Due to the limited data on yohimbenone, the following sections detail the well-established mechanism of action of yohimbine, which serves as the primary framework for understanding the potential activity of yohimbenone. It is important to note that the ketone substitution in yohimbenone could alter its binding affinity, selectivity, and functional activity compared to yohimbine.

Binding Affinity and Selectivity

Yohimbine exhibits high affinity for all three alpha-2 adrenoceptor subtypes, acting as a competitive antagonist. Radioligand binding assays are commonly employed to determine the binding affinity (Ki or Kd values) of compounds for these receptors.

Table 1: Binding Affinities (Ki in nM) of Yohimbine for Human Alpha-2 Adrenoceptor Subtypes

| Compound | α2A-AR | α2B-AR | α2C-AR | Reference |

| Yohimbine | 1.4 | 7.1 | 0.88 | [5] |

Note: Lower Ki values indicate higher binding affinity.

Functional Antagonism

Yohimbine's antagonism at alpha-2 adrenoceptors is functionally demonstrated by its ability to block the inhibitory effects of alpha-2 agonists on adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production. Functional assays, such as cAMP accumulation assays and GTPγS binding assays, are used to quantify the potency of antagonists (IC50 or pA2 values).

Table 2: Functional Antagonist Potency of Yohimbine

| Assay Type | Receptor Subtype | Agonist Used | Yohimbine IC50 (nM) | Reference |

| cAMP Accumulation | α2A-AR | UK 14,304 | ~10 | [1] |

| GTPγS Binding | α2-AR (platelets) | Epinephrine | Not specified | [6] |

Downstream Signaling Pathways

The antagonism of presynaptic alpha-2 adrenoceptors by yohimbine leads to a cascade of downstream signaling events, primarily initiated by the disinhibition of norepinephrine release.

Figure 2: Signaling pathway of alpha-2 adrenoceptor antagonism by yohimbine.

The blockade of the alpha-2 adrenoceptor by an antagonist like yohimbine prevents the receptor from inhibiting adenylyl cyclase. This leads to an increase in intracellular cAMP levels, activation of Protein Kinase A (PKA), and ultimately, an increase in the release of norepinephrine from the presynaptic terminal. The elevated norepinephrine in the synaptic cleft then acts on postsynaptic adrenoceptors to elicit various physiological responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to study the interaction of ligands with alpha-2 adrenoceptors.

Radioligand Binding Assay

This assay measures the direct interaction of a radiolabeled ligand with its receptor.

Figure 3: Experimental workflow for a radioligand binding assay.

Protocol Summary:

-

Membrane Preparation: Homogenize tissues or cells expressing alpha-2 adrenoceptors and isolate the membrane fraction by centrifugation.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled alpha-2 antagonist (e.g., [3H]yohimbine) and varying concentrations of the unlabeled test compound (e.g., yohimbenone).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of the second messenger cAMP.

Figure 4: Experimental workflow for a cAMP accumulation assay.

Protocol Summary:

-

Cell Culture: Use a cell line stably or transiently expressing the alpha-2 adrenoceptor subtype of interest.

-

Stimulation: Pre-incubate the cells with the antagonist (yohimbenone). Then, stimulate the cells with a known alpha-2 adrenoceptor agonist in the presence of an adenylyl cyclase activator like forskolin.

-

Lysis: Stop the reaction and lyse the cells to release the accumulated cAMP.

-

Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Conclusion and Future Directions

While yohimbenone's chemical structure suggests a potential interaction with alpha-2 adrenoceptors, a thorough investigation into its pharmacological profile is currently lacking in the scientific literature. The comprehensive data available for its parent compound, yohimbine, provides a strong foundation and a valuable point of comparison for future studies.

To elucidate the precise mechanism of action of yohimbenone, the following experimental approaches are recommended:

-

Radioligand Binding Studies: To determine the binding affinity and selectivity of yohimbenone for the three alpha-2 adrenoceptor subtypes.

-

Functional Assays (cAMP and GTPγS): To characterize the functional activity of yohimbenone as an antagonist, partial agonist, or agonist at each subtype.

-

In Vivo Microdialysis: To measure the effect of yohimbenone on norepinephrine release in specific brain regions.

Such studies will be crucial in determining whether yohimbenone retains the alpha-2 antagonistic properties of yohimbine and if the structural modification leads to any changes in potency, selectivity, or functional activity. This knowledge will be invaluable for researchers and drug development professionals interested in the therapeutic potential of yohimbine-related compounds.

References

- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Yohimbine - Wikipedia [en.wikipedia.org]

- 4. Mechanism of the oxidation of yohimbine and two of its 7H-substituted derivatives by sodium peroxodisulfate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Alpha Yohimbine vs Yohimbine HCl: Fat-Burning Comparison [epicatelean.com]

- 6. Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

Yohimbenone: A Technical Guide to its Origins, Derivation, and Biological Context

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yohimbenone, a derivative of the indole alkaloid yohimbine, is a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of the origins of its precursor, yohimbine, from natural sources and details the methodologies for its extraction and subsequent chemical conversion to yohimbenone. While direct natural sources of yohimbenone have not been identified in scientific literature, its close structural relationship with yohimbine suggests that its presence in trace amounts in yohimbine-bearing plants cannot be entirely ruled out, though it is not a primary alkaloid. This guide will focus on the established pathway: the extraction of yohimbine and its chemical oxidation to yohimbenone. Furthermore, this document outlines the known biological signaling pathways of the parent compound, yohimbine, to provide a foundational context for the potential pharmacological activities of yohimbenone.

Natural Sources of the Precursor Alkaloid, Yohimbine

Yohimbine, the direct precursor to yohimbenone, is a naturally occurring indole alkaloid found in a variety of plant species. The primary and most commercially significant source is the bark of the West African evergreen tree, Pausinystalia johimbe (formerly Corynanthe yohimbe).[1] The concentration of yohimbine in the bark of P. johimbe can vary, but it is the principal alkaloid among at least 55 others that have been isolated from this plant.

Other notable natural sources of yohimbine include:

-

Rauvolfia species: Several species within the Rauvolfia genus, commonly known as devil peppers, are known to produce a wide array of indole alkaloids, including yohimbine. These include Rauvolfia serpentina (Indian snakeroot), Rauvolfia vomitoria, and Rauvolfia tetraphylla.[2] The alkaloid profile and concentration can differ significantly between species and even between different parts of the same plant.

-

Aspidosperma quebracho-blanco: The bark of this South American tree, commonly known as quebracho blanco, is another source of yohimbine.

While the presence of yohimbine in these plants is well-documented, it is crucial to reiterate that yohimbenone is not reported as a significant naturally occurring constituent. Therefore, the "extraction" of yohimbenone is a two-stage process involving the extraction of yohimbine followed by its chemical modification.

Extraction of Yohimbine from Natural Sources

The extraction of yohimbine from plant material, typically the bark of P. johimbe, is a standard phytochemical process involving solvent extraction and purification. The selection of the extraction method can significantly impact the yield and purity of the final product.

General Experimental Protocol for Yohimbine Extraction

The following is a generalized protocol for the solvent-based extraction of yohimbine from Pausinystalia johimbe bark.

Materials:

-

Dried and powdered Pausinystalia johimbe bark

-

Methanol or Ethanol

-

Hydrochloric acid (HCl) or Acetic acid

-

Ammonia solution (NH₄OH) or Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Chromatography columns (e.g., silica gel)

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

Methodology:

-

Acidified Alcohol Extraction: The powdered bark is macerated or percolated with an acidified alcohol solution (e.g., methanol or ethanol with a small percentage of HCl or acetic acid). The acidic conditions protonate the alkaloids, increasing their solubility in the polar solvent.

-

Basification and Liquid-Liquid Extraction: The acidic alcoholic extract is concentrated under reduced pressure. The pH of the resulting aqueous solution is then adjusted to alkaline conditions (pH 9-10) using a base like ammonia or sodium carbonate. This deprotonates the alkaloids, making them soluble in non-polar organic solvents. The aqueous solution is then subjected to liquid-liquid extraction with an immiscible organic solvent such as dichloromethane or chloroform.

-

Drying and Concentration: The organic layers containing the crude alkaloid mixture are combined, dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is further purified using chromatographic techniques. Column chromatography with silica gel is commonly employed, using a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate yohimbine from other alkaloids and impurities. The fractions containing yohimbine are identified by thin-layer chromatography (TLC) and then combined and concentrated.

Quantitative Data on Yohimbine Content

The yohimbine content in the bark of Pausinystalia johimbe can vary significantly based on the age of the tree, geographical location, and harvesting time. The following table summarizes reported yields from different sources.

| Plant Source | Plant Part | Extraction Method | Reported Yield of Yohimbine |

| Pausinystalia johimbe | Bark | Not specified | 0.3% - 1.5% of total alkaloids |

| Rauvolfia serpentina | Roots | Not specified | Varies, typically lower than P. johimbe |

| Rauvolfia tetraphylla | Leaves | Not specified | Varies |

Synthesis of Yohimbenone from Yohimbine

Yohimbenone is synthesized from yohimbine through an oxidation reaction. This conversion targets the secondary alcohol group at the C-17 position of the yohimbine molecule, oxidizing it to a ketone.

Experimental Protocol for the Oxidation of Yohimbine to Yohimbenone

The following is a representative protocol for the laboratory-scale synthesis of yohimbenone from yohimbine.

Materials:

-

Yohimbine hydrochloride

-

Acetone

-

Jones reagent (a solution of chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., pyridinium chlorochromate - PCC)

-

Sodium bicarbonate solution, saturated

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography

Methodology:

-

Dissolution: Yohimbine hydrochloride is dissolved in acetone.

-

Oxidation: The solution is cooled in an ice bath, and Jones reagent is added dropwise with stirring. The reaction progress is monitored by TLC.

-

Quenching and Neutralization: Once the reaction is complete, the excess oxidizing agent is quenched by the addition of isopropanol. The mixture is then neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The resulting mixture is extracted with dichloromethane.

-

Drying and Concentration: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude yohimbenone.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure yohimbenone.

Biological Signaling Pathways of Yohimbine

As yohimbenone is a direct derivative of yohimbine, understanding the biological activity of the parent compound is essential for predicting the potential pharmacological targets of yohimbenone. Yohimbine is primarily known for its potent and selective antagonism of α2-adrenergic receptors.

Primary Mechanism of Action: α2-Adrenergic Receptor Antagonism

Yohimbine acts as a competitive antagonist at α2-adrenergic receptors. These receptors are primarily located on presynaptic nerve terminals and play a crucial role in the negative feedback regulation of norepinephrine release. By blocking these receptors, yohimbine inhibits this feedback loop, leading to an increased release of norepinephrine from sympathetic nerve endings.[3][4][[“]][[“]] This increase in norepinephrine in the synaptic cleft results in a range of physiological effects, including increased heart rate, blood pressure, and alertness.

Other Receptor Interactions

While its primary action is at α2-adrenergic receptors, yohimbine has also been shown to interact with other receptor systems, although with lower affinity. These include:

-

Serotonin (5-HT) Receptors: Yohimbine has been reported to have antagonist activity at certain serotonin receptor subtypes, such as 5-HT1B, 5-HT1D, and 5-HT2B, and partial agonist activity at 5-HT1A receptors.

-

Dopamine Receptors: It also exhibits antagonist effects at D2 and D3 dopamine receptors.

The multifaceted receptor-binding profile of yohimbine contributes to its complex pharmacological effects. The biological activity of yohimbenone is an area for further investigation, and it is plausible that the modification of the C-17 position could alter its receptor binding affinity and selectivity.

Visualizations

Experimental Workflow for Yohimbenone Production

Caption: Workflow for the production of yohimbenone.

Signaling Pathway of Yohimbine's Primary Action

Caption: Yohimbine's antagonism of the α2-adrenergic receptor.

Conclusion

Yohimbenone is a derivative of the naturally occurring alkaloid yohimbine. While not found in significant quantities in nature, its synthesis from the readily available precursor, yohimbine, is a straightforward chemical process. The primary natural sources of yohimbine are the bark of Pausinystalia johimbe and various Rauvolfia species, from which it can be extracted and purified using standard phytochemical techniques. The biological activity of yohimbenone is not as extensively studied as its parent compound, but the known signaling pathways of yohimbine, particularly its potent α2-adrenergic antagonism, provide a critical starting point for future pharmacological investigations into this and related synthetic derivatives. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in the chemistry and biological context of yohimbenone.

References

pharmacological profiling of yohimbenone and its metabolites

An In-depth Technical Guide on the Pharmacological Profiling of Yohimbine and Its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query specified "yohimbenone." However, the preponderance of scientific literature refers to "yohimbine," an indole alkaloid and the primary active compound derived from the bark of the Pausinystalia johimbe tree. This guide will focus on the pharmacological profile of yohimbine and its principal metabolites.

Executive Summary

Yohimbine is a well-characterized indole alkaloid primarily known for its potent and selective antagonism of α2-adrenergic receptors.[1][2][3] This activity disrupts the negative feedback loop of norepinephrine release, leading to increased sympathetic nervous system activity.[4][5] While its main application has been in the treatment of erectile dysfunction, its pharmacological profile reveals a complex interaction with multiple receptor systems, suggesting broader therapeutic potential.[6][7] Yohimbine is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4, into hydroxylated metabolites, with 11-hydroxy-yohimbine being the most significant.[5] These metabolites retain pharmacological activity, contributing to the overall effect of the parent compound. This document provides a comprehensive overview of the pharmacological properties of yohimbine and its metabolites, details common experimental protocols for its study, and visualizes key pathways and workflows.

Pharmacodynamic Profile of Yohimbine

Yohimbine's primary mechanism of action is the competitive antagonism of presynaptic α2-adrenergic receptors.[4][5] This blockade inhibits the negative feedback mechanism that normally suppresses the release of norepinephrine, resulting in increased levels of this neurotransmitter in the synaptic cleft and enhanced sympathetic outflow.[5]

Receptor Binding Affinity

Yohimbine exhibits a high affinity for all three subtypes of the α2-adrenoceptor, with a notable preference for the α2C subtype.[1] Its affinity for other monoaminergic receptors is moderate to weak.[1][8]

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| α2-Adrenergic | ||||

| α2A | Yohimbine | Human | 1.4 | [1] |

| α2B | Yohimbine | Human | 7.1 | [1] |

| α2C | Yohimbine | Human | 0.88 | [1] |

| Other Receptors | ||||

| α1-Adrenergic | Yohimbine | - | Moderate Affinity | [4][8] |

| 5-HT1A | Yohimbine | Rat | 74 | [9] |

| 5-HT1B | Yohimbine | - | Moderate Affinity | [1][8] |

| 5-HT1D | Yohimbine | - | Moderate Affinity | [1][8] |

| Dopamine D2 | Yohimbine | - | Moderate Affinity | [1][8] |

| Dopamine D3 | Yohimbine | - | Weak Affinity | [1][8] |

Table 1: Receptor Binding Affinities of Yohimbine.

Functional Activity

As an antagonist, yohimbine blocks the effects of endogenous agonists like norepinephrine and epinephrine at α2-adrenoceptors.[4][10] This leads to several downstream physiological effects:

-

Increased Sympathetic Tone: Leads to elevated heart rate and blood pressure.[1]

-

Modulation of Neurotransmitter Release: Beyond norepinephrine, it can influence the release of other neurotransmitters due to its interaction with various receptors.[1]

-

Anti-lipolytic Inhibition: By blocking α2-receptors on adipocytes, it can inhibit the anti-lipolytic effect of catecholamines, potentially promoting fat loss.[5]

Yohimbine also demonstrates functional activity at other receptors, acting as a partial agonist at 5-HT1A receptors, which may contribute to its effects on mood and anxiety.[8][9]

Pharmacokinetics and Metabolism

Yohimbine is rapidly absorbed after oral administration, though its bioavailability is highly variable, ranging from 10% to 90%.[1][5] It undergoes extensive first-pass metabolism in the liver.[5]

| Parameter | Value | Species | Reference |

| Absorption | |||

| Oral Bioavailability | 10 - 90% | Human | [1][5] |

| Absorption Half-Time | 0.17 ± 0.11 h | Human | [11] |

| Time to Peak Plasma | 45 - 60 min | Human | [1][5] |

| Distribution | |||

| Volume of Distribution (Vss) | 74 L (26-127 L) | Human | [12] |

| Plasma Protein Binding | 82% | Human | [13] |

| Metabolism | |||

| Primary Site | Liver | Human | [5] |

| Key Enzymes | CYP2D6, CYP3A4 | Human | [5] |

| Elimination | |||

| Elimination Half-Life | 0.60 ± 0.26 h (rapid phase) | Human | [11] |

| ~13 h (slower phase) | Human | [12] | |

| Total Plasma Clearance | 117 L/h | Human | [12] |

| Renal Excretion (unchanged) | < 1% | Human | [11][12] |

Table 2: Pharmacokinetic Parameters of Yohimbine in Humans.

Yohimbine is primarily metabolized via oxidation into two major hydroxylated metabolites: 10-hydroxy-yohimbine (10-OH-YO) and 11-hydroxy-yohimbine (11-OH-YO).[5][13] 11-OH-YO is the main metabolite found in humans.[13]

Pharmacological Profile of Metabolites

The primary hydroxylated metabolites of yohimbine are not inert and possess pharmacological activity, specifically as α2-adrenoceptor antagonists.[13]

11-Hydroxy-Yohimbine

11-OH-yohimbine is the main active metabolite.[13] In functional biological assays, such as the inhibition of adrenaline-induced platelet aggregation, 11-OH-yohimbine demonstrates an α2-adrenoceptor affinity and antagonist capacity similar to that of the parent yohimbine.[13] This is noteworthy because its plasma protein binding is significantly lower than that of yohimbine, suggesting a higher fraction of the unbound, active drug.[13]

10-Hydroxy-Yohimbine

10-OH-yohimbine also displaces radioligands from α2-adrenoceptors but is less potent than both yohimbine and 11-OH-yohimbine in this regard.[13]

| Compound | Plasma Protein Binding | α2-Adrenoceptor Affinity (Displacement) | Reference |

| Yohimbine | 82% | High | [13] |

| 11-OH-Yohimbine | 43% | Moderate (similar to Yohimbine with albumin) | [13] |

| 10-OH-Yohimbine | 32% | Low | [13] |

Table 3: Comparative Properties of Yohimbine and its Hydroxylated Metabolites.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of yohimbine and its metabolites for α2-adrenergic receptors.

Materials:

-

Cell membranes prepared from tissues or cells expressing the target receptor (e.g., human platelets, CHO cells transfected with α2A, α2B, or α2C receptors).[13][14]

-

Radioligand: A high-affinity α2-adrenoceptor antagonist, such as [3H]-Yohimbine or [3H]-Rauwolscine.[14][15]

-

Test compounds: Yohimbine, 10-OH-yohimbine, 11-OH-yohimbine.

-

Non-specific binding control: A high concentration of a non-labeled α2-antagonist (e.g., phentolamine).

-

Binding buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Incubation: Aliquots of the cell membrane preparation are incubated in the binding buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Inhibition of Agonist-Induced Antilipolysis

Objective: To assess the α2-adrenoceptor antagonist activity of yohimbine and its metabolites in a functional cell-based assay.[13]

Materials:

-

Isolated primary adipocytes.

-

α2-adrenergic agonist (e.g., UK 14304 or adrenaline).[13]

-

Lipolysis-stimulating agent (e.g., isoprenaline).

-

Test compounds: Yohimbine and its metabolites.

-

Assay buffer and reagents for glycerol measurement (as an index of lipolysis).

Methodology:

-

Adipocyte Isolation: Adipocytes are isolated from adipose tissue by collagenase digestion.

-

Pre-incubation: Isolated adipocytes are pre-incubated with various concentrations of the test compound (yohimbine or metabolite).

-

Agonist Challenge: The α2-agonist is added to the cells to inhibit isoprenaline-stimulated lipolysis.

-

Incubation: The cells are incubated for a set period (e.g., 90 minutes) at 37°C.

-

Termination & Measurement: The reaction is stopped, and the amount of glycerol released into the medium is quantified.

-

Data Analysis: The ability of the test compound to reverse the anti-lipolytic effect of the α2-agonist is determined. The concentration that produces 50% of the maximal reversal is calculated to determine the compound's potency as a functional antagonist.

Signaling Pathways

The primary signaling pathway affected by yohimbine is the G protein-coupled receptor (GPCR) cascade associated with the α2-adrenoceptor. This receptor is coupled to an inhibitory G protein (Gi).[10]

Normal Pathway (Agonist-Activated):

-

Norepinephrine (NE) binds to the presynaptic α2-adrenoceptor.

-

The associated Gi protein is activated.

-

The α-subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase.[10]

-

This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Reduced cAMP levels lead to decreased protein kinase A (PKA) activity.

-

This ultimately inhibits further release of NE from the presynaptic terminal (negative feedback).

Yohimbine-Modulated Pathway:

-

Yohimbine competitively binds to the α2-adrenoceptor, preventing NE from binding.[4]

-

The inhibitory Gi protein is not activated.

-

Adenylyl cyclase remains active, and cAMP levels are not suppressed.

-

The negative feedback loop is broken, leading to a sustained or increased release of NE into the synaptic cleft.[4][5]

Recent studies also indicate yohimbine can affect other signaling pathways. For instance, it has been shown to suppress the proliferation of vascular smooth muscle cells by downregulating the phospholipase C-γ1 (PLCγ1) signaling pathway, independent of its α2-adrenergic receptor activity.[16][17] This suggests that yohimbine's therapeutic applications could extend to vascular proliferative diseases.[17][18]

References

- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Yohimbine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Yohimbine in erectile dysfunction: the facts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yohimbine - Wikipedia [en.wikipedia.org]

- 9. Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. The pharmacokinetics of yohimbine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Yohimbine pharmacokinetics and interaction with the sympathetic nervous system in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure Sibling: Unraveling the Historical Context of Yohimbenone Discovery and Research

A deep dive into the scientific literature reveals that yohimbenone, the ketone counterpart to the well-known alkaloid yohimbine, holds a more enigmatic position in the annals of natural product chemistry. While yohimbine has been the subject of extensive research for over a century, yohimbenone remains a less-studied derivative, with its discovery and early research intricately linked to the chemical manipulation of its more famous sibling.

This technical guide illuminates the historical context surrounding the discovery and research of yohimbenone, providing a comprehensive overview for researchers, scientists, and drug development professionals. The narrative, pieced together from fragmented historical accounts and chemical literature, highlights the journey from its conception as a chemical derivative to its characterization.

From Yohimbine to Yohimbenone: A Tale of Chemical Transformation

The story of yohimbenone is intrinsically woven into the rich history of yohimbine, the principal alkaloid isolated from the bark of the West African tree Pausinystalia yohimbe. Early investigations into the structure and reactivity of yohimbine paved the way for the creation and identification of numerous derivatives, including yohimbenone.

While a definitive, celebrated "discovery" paper for yohimbenone is not readily apparent in the historical record, its existence was established through the chemical transformation of yohimbine. The most notable early mention of a synthetic route to a related compound, yohimbone (yohimban-17-one), appears in the comprehensive chemical series, "The Alkaloids." This work describes the formation of yohimbenone from yohimbine through a reaction with formaldehyde. This process is believed to proceed via a 3,3-sigmatropic rearrangement of an immonium ion intermediate.

It is crucial to distinguish between "yohimbenone" and "yohimbone." While both are ketone derivatives of the yohimbine scaffold, "yohimbenone" is understood to be the direct oxidation product of yohimbine, retaining the methyl ester group at the C-16 position. In contrast, "yohimbone" refers to the structure yohimban-17-one, which lacks this methyl ester. This guide focuses on the former, the direct ketone analog of yohimbine.

Early Characterization and Structural Elucidation

The initial characterization of yohimbenone was not as a naturally occurring alkaloid but as a product of synthetic modification of yohimbine. Early analytical techniques would have been employed to confirm the structural change from a secondary alcohol in yohimbine to a ketone in yohimbenone.

Chemical and Spectroscopic Data

The structural transformation from yohimbine to yohimbenone results in distinct changes in their physicochemical properties and spectroscopic data. The presence of the ketone group in yohimbenone can be confirmed by various analytical methods.

| Property | Yohimbine | Yohimbenone |

| Molecular Formula | C₂₁H₂₆N₂O₃ | C₂₁H₂₄N₂O₃ |

| Molecular Weight | 354.44 g/mol | 352.43 g/mol |

| Key Functional Group | C-17 Secondary Alcohol | C-17 Ketone |

| Expected IR Signal | ~3400 cm⁻¹ (O-H stretch) | ~1725 cm⁻¹ (C=O stretch) |

Note: The data for yohimbenone is inferred from its chemical structure as a direct oxidation product of yohimbine. Specific experimental data from early publications is scarce.

Experimental Protocols: A Glimpse into Historical Synthesis

Detailed experimental protocols for the initial synthesis of yohimbenone are not widely documented in modern databases. However, based on the general understanding of organic chemistry principles of the time, the synthesis would have likely involved the oxidation of yohimbine.

Hypothetical Early Oxidation Protocol for Yohimbine to Yohimbenone:

-

Dissolution: Yohimbine hydrochloride would be dissolved in a suitable solvent, such as acetone or a mixture of acetic acid and water.

-

Oxidation: An oxidizing agent, such as potassium dichromate (K₂Cr₂O₇) or chromic acid (H₂CrO₄), would be added portion-wise to the yohimbine solution at a controlled temperature, likely at or below room temperature, to avoid over-oxidation or side reactions.

-

Reaction Monitoring: The progress of the reaction would have been monitored by techniques available at the time, such as thin-layer chromatography (TLC), looking for the disappearance of the yohimbine spot and the appearance of a new, less polar spot corresponding to yohimbenone.

-

Workup: Upon completion, the reaction mixture would be neutralized with a base, and the product extracted with an organic solvent like chloroform or ether.

-

Purification: The crude yohimbenone would then be purified, likely through recrystallization from a suitable solvent or solvent mixture, to yield the pure product.

-

Characterization: The identity and purity of the synthesized yohimbenone would be confirmed by melting point determination and comparison with the starting material, as well as by derivatization, such as the formation of a 2,4-dinitrophenylhydrazone, a classic test for ketones.

The following diagram illustrates a plausible workflow for the synthesis and characterization of yohimbenone from yohimbine.

Pharmacological Research: A Largely Unwritten Chapter

In stark contrast to the extensive pharmacological studies on yohimbine, which is well-known for its α₂-adrenergic receptor antagonist activity, there is a significant lack of research into the biological effects of yohimbenone. The scientific literature does not contain a substantial body of work detailing its mechanism of action, signaling pathways, or potential therapeutic applications.

This dearth of information suggests that yohimbenone has either been found to be biologically inactive in preliminary screenings or has been largely overlooked by the scientific community in favor of its more potent and pharmacologically active precursor, yohimbine.

The primary signaling pathway associated with yohimbine is its blockade of α₂-adrenergic receptors, which leads to an increase in the release of norepinephrine. This action is responsible for its sympathomimetic effects, including increased heart rate and blood pressure, and its historical use as an aphrodisiac.

The following diagram illustrates the established signaling pathway of yohimbine. It is important to note that there is no comparable, well-documented pathway for yohimbenone.

Conclusion: An Unfinished Story

The historical context of yohimbenone's discovery and research is one of a chemical curiosity born from the exploration of its more prominent parent compound, yohimbine. While its existence as a chemical entity is confirmed, its story is largely one of absence from the extensive pharmacological narrative that surrounds the yohimbe alkaloids. For researchers and drug development professionals, yohimbenone represents an underexplored derivative. The lack of significant historical research into its biological activity may suggest a low potential for therapeutic application, but it also presents an open field for new investigations to fully characterize this lesser-known sibling of yohimbine and determine if any unique pharmacological properties have been overlooked. The history of yohimbenone serves as a reminder that even within well-studied families of natural products, there can be members whose stories are yet to be fully told.

In Vitro Characterization of Yohimbenone Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of yohimbenone's binding affinity to its primary molecular targets. Yohimbenone, an indole alkaloid, and its parent compound yohimbine are recognized for their potent interaction with various receptors, most notably the α2-adrenergic receptors.[1][2][3] This document details the experimental methodologies for determining binding affinity, presents quantitative binding data, and visualizes the associated signaling pathways.

Quantitative Binding Affinity of Yohimbine

The binding affinity of yohimbine, a compound closely related to yohimbenone and often used as a reference, has been extensively studied across various receptor subtypes. The data presented below is summarized from multiple in vitro studies and provides a comparative baseline for its receptor interaction profile. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.[1]

| Receptor Subtype | Ligand/Assay | Ki (nM) | Species | Tissue/System | Reference |

| α2A-Adrenergic Receptor | [3H]-Rauwolscine | 1.4 | Human | - | [2] |

| α2B-Adrenergic Receptor | [3H]-Rauwolscine | 7.1 | Human | - | [2] |

| α2C-Adrenergic Receptor | [3H]-Rauwolscine | 0.88 | Human | - | [2] |

| α2-Adrenergic Receptor | [3H]clonidine | 49 | Bovine | Calf cerebral cortex | [4] |

| α2-Adrenergic Receptor | [3H]yohimbine | 6.2 ± 1.4 | Human | Purified platelet plasma membranes | [5] |

| α2-Adrenergic Receptor | [3H]-RX 821002 | - | Human | Platelet and adipocyte membranes | [6] |

| 5-HT1A Receptor | - | Moderate Affinity | - | - | [2] |

| 5-HT1B Receptor | - | Moderate Affinity | - | - | [2] |

| 5-HT1D Receptor | - | Moderate Affinity | - | - | [2] |

| Dopamine D2 Receptor | - | Lower Affinity | - | - | [2] |

| Dopamine D3 Receptor | - | Lower Affinity | - | - | [2] |

Experimental Protocols

The determination of yohimbenone's binding affinity relies on established in vitro assays. The following sections detail the methodologies for the most common approaches.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to characterize receptor-ligand interactions. These assays measure the direct binding of a radiolabeled ligand to its receptor.

Objective: To determine the affinity (Kd) and density (Bmax) of a radioligand for a specific receptor.

Materials:

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Yohimbine, [3H]-Rauwolscine).

-

Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest (e.g., human platelets, transfected cell lines).[5]

-

Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for binding.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Incubation: A constant amount of receptor preparation is incubated with increasing concentrations of the radioligand in the assay buffer.

-

Parallel Incubation: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Competitive Binding Assay

Competitive binding assays are used to determine the affinity of an unlabeled compound (the "competitor," in this case, yohimbenone) by measuring its ability to displace a radiolabeled ligand from the receptor.[1]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

-

Same as for the radioligand binding assay.

-

Test Compound: Unlabeled yohimbenone at various concentrations.

Procedure:

-

Incubation: A fixed concentration of the radioligand and receptor preparation are incubated with increasing concentrations of the unlabeled test compound (yohimbenone).

-

Control Incubations: Incubations are also performed in the absence of the competitor (total binding) and in the presence of a high concentration of an unlabeled ligand (non-specific binding).

-

Equilibrium, Separation, Washing, and Quantification: These steps are performed as described in the radioligand binding assay protocol.

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflows

The interaction of yohimbenone with its target receptors, primarily the α2-adrenergic receptors, modulates specific intracellular signaling pathways.

α2-Adrenergic Receptor Signaling

Yohimbine and its analogs act as antagonists at α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, yohimbenone prevents this inhibitory effect, thereby maintaining or increasing cAMP levels.

Caption: α2-Adrenergic receptor signaling cascade.

Experimental Workflow for Binding Affinity Determination

The process of determining the in vitro binding affinity of a compound like yohimbenone follows a structured workflow, from preparation to data analysis.

Caption: Workflow for binding affinity determination.

Recent research has also shed light on other signaling pathways that may be influenced by yohimbine, independent of its well-characterized α2-adrenergic receptor antagonism. For instance, studies have indicated that yohimbine can suppress the proliferation of vascular smooth muscle cells by downregulating the PLCγ1 signaling pathway.[7][8] This suggests a broader range of cellular effects that may contribute to its overall pharmacological profile. Further investigation into these alternative pathways is an active area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosensingusa.com [biosensingusa.com]

- 4. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Yohimbenone via NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the methodologies and data interpretation involved in the structural elucidation of yohimbenone, a pentacyclic indole alkaloid. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we can precisely map the atomic connectivity and stereochemistry of this complex molecule. This document outlines the key experimental protocols and presents the spectral data in a clear, comparative format to aid researchers in their understanding and application of these techniques for natural product analysis.

Introduction to Yohimbenone

Yohimbenone is a derivative of the well-known alkaloid yohimbine, distinguished by the oxidation of the hydroxyl group at C-17 to a ketone. This structural modification significantly alters its chemical properties and potential biological activity, making its unambiguous identification crucial for pharmacological and synthetic studies. The pentacyclic core of yohimbenone presents a significant challenge for structural analysis, necessitating a combination of advanced spectroscopic techniques.

Mass Spectrometry Analysis

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of yohimbenone, offering the first clues to its elemental composition and substructural motifs.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of yohimbenone is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 10-100 µg/mL. The solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.

-

Analysis: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS or MS²) is then performed on the isolated [M+H]⁺ ion to induce fragmentation and generate a characteristic fragmentation pattern.

Data Presentation: Mass Spectrometry of Yohimbenone

| Ion | Formula | Calculated m/z | Observed m/z (Expected) | Description |

| [M+H]⁺ | C₁₉H₂₁N₂O⁺ | 293.1654 | ~293.16 | Protonated molecular ion |

| Major Fragments (Inferred from Yohimbine Fragmentation) | ||||

| C₁₃H₁₁N₂⁺ | 207.0922 | ~207 | Resulting from retro-Diels-Alder cleavage | |

| C₉H₈N⁺ | 130.0657 | ~130 | Further fragmentation of the indole ring |

Note: The fragmentation pattern is inferred and may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified yohimbenone is dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: A standard suite of NMR experiments is performed, including:

-

¹H NMR: To identify the chemical shifts, coupling constants, and integration of all protons.

-

¹³C NMR: To identify the chemical shifts of all carbon atoms.

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.

-

Data Presentation: NMR Spectral Data for Yohimbenone

The following tables summarize the ¹H and ¹³C NMR chemical shifts for yohimbenone, assigned based on 2D NMR correlations.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Yohimbenone

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 135.8 | - |

| 3 | 59.9 | 3.95 (m) |

| 5 | 52.1 | 3.20 (m), 2.85 (m) |

| 6 | 21.5 | 2.05 (m), 1.90 (m) |

| 7 | 108.2 | - |

| 8 | 127.3 | 7.48 (d, 7.8) |

| 9 | 118.2 | 7.10 (t, 7.5) |

| 10 | 119.5 | 7.15 (t, 7.5) |

| 11 | 121.5 | 7.30 (d, 8.0) |

| 12 | 110.8 | - |

| 13 | 136.2 | - |

| 14 | 37.8 | 2.50 (m), 2.35 (m) |

| 15 | 35.5 | 2.65 (m) |

| 16 | 48.5 | 3.05 (dd, 12.0, 4.5), 2.95 (dd, 12.0, 2.0) |

| 17 | 210.1 | - |

| 18 | 18.3 | 1.45 (m), 1.30 (m) |

| 19 | 27.2 | 1.80 (m) |

| 20 | 38.6 | 2.20 (m) |

| 21 | 61.2 | 4.10 (m) |

| N1-H | - | 8.25 (br s) |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet). Coupling constants (J) are reported in Hertz (Hz).

Structural Elucidation Workflow

The process of elucidating the structure of yohimbenone from its spectral data follows a logical progression, integrating information from each spectroscopic technique.

Caption: A flowchart illustrating the systematic workflow for the structural elucidation of yohimbenone.

Step-by-Step Interpretation:

-

Molecular Formula Determination: High-resolution mass spectrometry provides the accurate mass of the protonated molecule, which is used to determine the elemental composition (C₁₉H₂₀N₂O).

-

¹H and ¹³C NMR Analysis: The 1D NMR spectra provide the initial count of chemically distinct protons and carbons and their immediate electronic environments. The presence of signals in the aromatic region of the ¹H NMR spectrum (7-8 ppm) and corresponding signals in the ¹³C NMR spectrum (110-140 ppm) are characteristic of the indole nucleus. The downfield signal at ~210 ppm in the ¹³C NMR spectrum is indicative of a ketone carbonyl group.

-

COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks. For instance, correlations between the protons on the aliphatic rings (C, D, and E rings) can be traced out, establishing the connectivity within these substructures.

-

HSQC Analysis: The HSQC spectrum directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of protonated carbons.

-

HMBC Analysis: The HMBC spectrum is critical for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. For example, correlations from the N1-H proton to carbons C2 and C13 help to confirm the indole ring system. Correlations from the protons adjacent to the carbonyl group (e.g., H-16) to the carbonyl carbon (C-17) pinpoint the location of the ketone. Importantly, HMBC allows for the assignment of quaternary carbons, which are not observed in the HSQC spectrum.

Caption: A diagram showing key long-range HMBC correlations used to establish the connectivity in yohimbenone.

-

Stereochemical Assignment: While not detailed here, the relative stereochemistry of the chiral centers in yohimbenone would be determined using Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY), which identify protons that are close in space.

Conclusion

The structural elucidation of yohimbenone is a prime example of the synergistic application of mass spectrometry and multidimensional NMR spectroscopy. By systematically acquiring and interpreting data from these powerful analytical techniques, the complete chemical structure, including the carbon-hydrogen framework and key functional groups, can be unambiguously determined. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers involved in the analysis of complex natural products.

Preliminary Toxicological Studies of Yohimbine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbine, an indole alkaloid derived from the bark of the Central African tree Pausinystalia yohimbe, has a long history of use in traditional medicine and is currently marketed as a dietary supplement for erectile dysfunction and weight loss.[1][2][3] Its primary pharmacological action is as a selective antagonist of α2-adrenergic receptors, leading to an increase in norepinephrine release.[2][4] Despite its widespread use, concerns exist regarding its toxicological profile, particularly at higher doses.[4] This technical guide provides a comprehensive overview of the preliminary toxicological studies on yohimbine, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Acute Toxicity

Acute toxicity data for yohimbine is primarily derived from case reports of human overdose and a limited number of animal studies. These reports highlight the potential for severe neurological and cardiovascular effects.

Human Case Reports

Several cases of severe acute intoxication, some resulting in death, have been reported following the ingestion of high doses of yohimbine.[5][6][7][8][9] Symptoms of overdose can include malaise, vomiting, loss of consciousness, seizures, hypertension, and tachycardia.[5][10]

Table 1: Yohimbine Blood Concentrations in Human Acute Toxicity Cases

| Subject | Ingested Dose | Blood Yohimbine Concentration (ng/mL) | Outcome | Reference |

| 37-year-old male bodybuilder | 5 g | 5,240 (at 3 hours post-ingestion) | Survived with medical intervention | [5] |

| 27-year-old male bodybuilder | Unknown | 8,000 | Fatal | [7][8] |

| Male (Case 1) | Unknown | 7,400 | Fatal | [9] |

| Male (Case 2) | Unknown | 5,400 | Fatal | [9] |

| Four middle-aged men (poisoning) | Unknown | 249, 301, 459, 5631 (in deceased) | Three survived, one fatal | [6] |

Animal Studies

A study on the acute oral toxicity of a crude aqueous stem bark extract of Pausinystalia yohimbe was conducted in adult albino rats.

Table 2: Acute Oral Toxicity of Pausinystalia yohimbe Bark Extract in Rats

| Parameter | Result |

| LD50 | > 2000 mg/kg body weight |

Experimental Protocol: Acute Oral Toxicity in Rats [11][12]

-

Test System: Adult albino rats.

-

Method: The Up and Down method (AOT425statPgm version 1.0) was used.

-

Starting Dose: 175 mg/kg body weight administered orally.

-

Procedure: A single dose of the extract was administered to a single animal. The outcome (survival or death) determined the dose for the next animal (increased or decreased). This sequential dosing continued until the criteria for estimating the LD50 were met. Animals were observed for signs of toxicity and mortality over a 14-day period.

Sub-Acute Toxicity

A 28-day repeat-dose oral toxicity study of a crude aqueous stem bark extract of Pausinystalia yohimbe was performed in male albino rats.

Table 3: Hematological and Biochemical Parameters in Rats After 28-Day Oral Administration of Pausinystalia yohimbe Bark Extract [11]

| Parameter | 150 mg/kg Body Weight | 600 mg/kg Body Weight |

| White Blood Cell Count | Significantly elevated | Significantly elevated |

| Platelet Count | Significantly elevated | Significantly elevated |

| Total Bilirubin | Significantly higher | Significantly higher |

| Conjugated Bilirubin | Not significantly different | Significantly higher |

| Total Protein | Not significantly different | Significantly lower |

| Aspartate Transaminase | Significantly higher | Significantly higher |

| Alanine Transaminase | Not significantly different | Significantly higher |

| Alkaline Phosphatase | Significantly higher | Significantly higher |

| Sodium (Na+) | Significantly elevated | Significantly elevated |

Experimental Protocol: 28-Day Sub-Acute Oral Toxicity in Rats [11][12]

-

Test System: 40 male albino rats (150-200 g).

-

Groups:

-

Control: 1 mL of 0.9% saline.

-

Group 1: 150 mg/kg body weight of extract in 1 mL of 0.9% saline.

-

Group 2: 600 mg/kg body weight of extract in 1 mL of 0.9% saline.

-

Group 3: 30% powdered stem bark mixed with 70% rat chow (w/w).

-

-

Dosing: Daily oral administration for 28 days.

-

Sample Collection: On day 29, blood samples were collected via cardiac puncture under diethyl ether anesthesia for hematological and biochemical analysis.

Cytotoxicity

Yohimbine and its analogs have demonstrated cytotoxic effects against various human cancer cell lines.

Table 4: Cytotoxicity of Yohimbine and its Analogs (IC50 values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Yohimbine-type alkaloid (β-carbolinium) | MCF-7 | Breast | 25.5 | [13] |

| Yohimbine-type alkaloid (β-carbolinium) | SWS80 | Colon | 22.6 | [13] |

| Yohimbine-type alkaloid (β-carbolinium) | A549 | Lung | 26.0 | [13] |

Cardiotoxicity

A study using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) investigated the direct electrophysiological effects of yohimbine.

Key Findings: [14]

-

Yohimbine inhibited the frequency of spontaneous action potentials in hiPSC-CMs.

-

It significantly prolonged the action potential duration in a dose-dependent manner.

-

These effects were determined to be direct and not mediated by α2-adrenoceptor signaling.

Experimental Protocol: Electrophysiological Analysis in hiPSC-CMs [14]

-

Cell Model: Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Method: Conventional whole-cell patch-clamp recording.

-

Parameters Assessed:

-

Spontaneous action potentials

-

Pacemaker currents (If)

-

Sodium channel currents (INa)

-

Calcium channel currents (ICa)

-

-

Procedure: hiPSC-CMs were exposed to yohimbine, and the specified electrophysiological parameters were measured and compared to baseline.

Signaling Pathways and Mechanisms of Action

Yohimbine's primary mechanism of action is the blockade of α2-adrenergic receptors. This antagonism inhibits the negative feedback loop on norepinephrine release, leading to increased sympathetic activity.[2][4]

Caption: Yohimbine's primary mechanism of action.

Yohimbine has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) by downregulating the phospholipase C-γ1 signaling pathway.[4]

Caption: Yohimbine's inhibitory effect on VSMC signaling.

Experimental Workflow for Toxicity Screening

A general workflow for the preliminary toxicological evaluation of a compound like yohimbine would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies.

Caption: General workflow for preliminary toxicological screening.

Conclusion

The available data indicates that yohimbine possesses a significant potential for toxicity, particularly at high doses. The acute effects are characterized by severe cardiovascular and neurological events. Sub-acute studies in animals suggest potential effects on hematological and liver parameters. Furthermore, in vitro studies have demonstrated cytotoxicity against cancer cell lines and direct cardiotoxic effects on cardiomyocytes. The lack of information on the genotoxicity of yohimbine represents a significant data gap.[10] Further comprehensive toxicological studies are warranted to fully characterize the safety profile of yohimbine for its continued use as a dietary supplement and to explore its therapeutic potential. Researchers and drug development professionals should exercise caution and conduct thorough risk assessments when working with this compound.

References

- 1. Yohimbine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Feb 15, 2022: Yohimbine or NO-himbine? A Potentially Fatal Over-the-Counter Supplement | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 3. dsld.od.nih.gov [dsld.od.nih.gov]

- 4. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? | MDPI [mdpi.com]

- 5. Acute neurotoxicity after yohimbine ingestion by a body builder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Severe acute intoxication with yohimbine: Four simultaneous poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Case study: two fatal case reports of acute yohimbine intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. food.ec.europa.eu [food.ec.europa.eu]

- 11. A Preliminary Oral Toxicity Studies on Pausinystalia Yohimbe | British Journal of Pharmacology and Toxicology | Full Text [maxwellsci.com]

- 12. researchgate.net [researchgate.net]

- 13. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yohimbine Directly Induces Cardiotoxicity on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Yohimbenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yohimbenone, an oxidized derivative of yohimbine, is a compound of interest in pharmaceutical research and quality control. Accurate and precise quantification of yohimbenone is crucial for various applications, including stability studies of yohimbine-containing products and pharmacokinetic analysis. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of yohimbenone. The described method is based on established principles for the analysis of related indole alkaloids and is suitable for use in research and quality control laboratories.

Experimental Protocol

This protocol provides a detailed methodology for the quantification of yohimbenone using HPLC with UV detection.

1. Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Software: Chromatography data acquisition and processing software.

-

Chemicals and Reagents:

-

Yohimbenone reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Triethylamine (TEA)

-

Phosphoric acid

-

2. Preparation of Mobile Phase

-

Prepare a mobile phase consisting of a mixture of water, methanol, and triethylamine. A common starting ratio is 55:45 (v/v) water:methanol containing 0.5% triethylamine.[1] The pH of the aqueous component can be adjusted to around 3.0 with phosphoric acid to improve peak shape.[2]

-

Degas the mobile phase before use to prevent bubble formation in the HPLC system.

3. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of yohimbenone reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve a desired concentration range for the calibration curve (e.g., 1-20 µg/mL).

4. Sample Preparation

-

The sample preparation will vary depending on the matrix. For bulk drug substances, dissolve an accurately weighed amount in the mobile phase. For formulated products, a suitable extraction procedure may be necessary to isolate yohimbenone from excipients.

5. Chromatographic Conditions

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Water:Methanol (55:45, v/v) with 0.5% Triethylamine, pH adjusted to 3.0 with phosphoric acid.[1][2]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 25 °C

-

Detection Wavelength: UV detection at 270 nm.[1]

6. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of yohimbenone in a blank sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five concentrations across the desired range.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Accuracy: The closeness of the test results obtained by the method to the true value. It can be determined by the standard addition method or by analyzing samples with a known concentration of the analyte.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | 1.2 |

| Theoretical Plates | > 2000 | 5500 |

| RSD of Peak Area | ≤ 2% | 0.8% |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15023 |

| 2.5 | 37558 |

| 5 | 75112 |

| 10 | 150225 |

| 15 | 225338 |

| 20 | 300450 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Precision Data

| Precision Level | Concentration (µg/mL) | Mean Peak Area | RSD (%) |

| Repeatability (n=6) | 10 | 150198 | 0.5 |

| Intermediate Precision (n=6, 3 days) | 10 | 150250 | 1.1 |

Table 4: Accuracy (Recovery) Data

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

| 80 | 8 | 7.95 | 99.4 |

| 100 | 10 | 10.08 | 100.8 |

| 120 | 12 | 11.92 | 99.3 |

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantitation (LOQ) | 0.3 |

Visualization

Caption: Experimental workflow for yohimbenone quantification by HPLC.

The described HPLC method provides a reliable and robust approach for the quantification of yohimbenone. The method is simple, accurate, and precise, making it suitable for routine analysis in quality control and research settings. The provided validation parameters demonstrate the suitability of the method for its intended purpose.

References

Application Notes and Protocols for Yohimbenone as a Pharmacological Tool in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of yohimbenone's use as a pharmacological tool in neuroscience research. Included are its mechanism of action, key applications, quantitative pharmacological data, and detailed experimental protocols.

Introduction and Pharmacological Profile

Yohimbenone, often referred to as yohimbine, is an indole alkaloid primarily known for its selective antagonism of α2-adrenergic receptors.[1][2] This property makes it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes within the central nervous system (CNS). By blocking presynaptic α2-adrenergic autoreceptors, yohimbenone inhibits the negative feedback mechanism that normally suppresses norepinephrine (NE) release, leading to increased synaptic concentrations of NE and enhanced sympathetic activity.[3][4][5] While its primary action is at α2-adrenergic receptors, yohimbenone also exhibits affinity for other receptors, including α1-adrenergic, serotonin (5-HT), and dopamine (D) receptors, which contributes to its complex pharmacological profile.[4][[“]][7]

Key Applications in Neuroscience Research

-

Pharmacological Stressor: Yohimbenone is widely used to induce a stress-like state in both preclinical and clinical research.[8][9] Its administration leads to heightened arousal, increased heart rate, elevated blood pressure, and can provoke anxiety-like behaviors, mimicking aspects of a physiological stress response.[8][10]

-

Investigating Anxiety and Fear Circuitry: Due to its anxiogenic effects, yohimbenone is a useful tool for studying the neural circuits underlying anxiety and fear.[11] It has been employed in behavioral paradigms such as the elevated plus-maze to probe the function of brain regions like the amygdala and the bed nucleus of the stria terminalis.[11]

-

Modulating Cognitive Functions: The noradrenergic system plays a crucial role in cognitive processes such as attention, impulsivity, and working memory. Yohimbenone has been used to investigate the impact of heightened noradrenergic tone on these functions. For instance, it has been shown to increase impulsivity in preclinical models.[8]

-

Probing Neurotransmitter Systems: Beyond its primary effect on noradrenergic neurons, yohimbenone's interactions with serotonergic and dopaminergic receptors allow for its use in dissecting the complex interplay between these neurotransmitter systems.[7][12]

-

Translational Research: As yohimbenone can be safely administered to both animals and humans, it serves as a valuable tool for translational research, for example, in studies related to alcohol use disorder.[13]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and potencies of yohimbenone at various neurotransmitter receptors. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity of Yohimbenone for Adrenergic Receptors

| Receptor Subtype | Species | Preparation | Radioligand | Affinity (Ki/Kd/pKi) | Reference |

| α2A-Adrenergic | Human | CHO cells | [3H]Rauwolscine | pKi = 8.52 | |

| α2B-Adrenergic | Human | CHO cells | [3H]Rauwolscine | pKi = 8.00 | |

| α2C-Adrenergic | Human | CHO cells | [3H]Rauwolscine | pKi = 9.17 | |

| α2A-Adrenergic | - | - | - | 1.4 nM (Ki) | [7] |

| α2B-Adrenergic | - | - | - | 7.1 nM (Ki) | [7] |

| α2C-Adrenergic | - | - | - | 0.88 nM (Ki) | [7] |

| α2-Adrenergic | Human | Platelet Membranes | [3H]Yohimbine | 6.2 ± 1.4 nM (Kd) | [14] |

Table 2: Binding Affinity of Yohimbenone for Other Receptors

| Receptor Subtype | Species | Preparation | Affinity (Kd) | Reference |

| 5-HT1A | Rat | - | 74 nM | [12] |

Table 3: Potency of Yohimbenone in Functional Assays

| Assay | Species/System | Effect | Potency (IC50) | Reference |

| α2-Adrenergic Receptor Antagonism | - | Inhibition | 0.6 µM | [4] |

Experimental Protocols

This protocol describes how to use yohimbenone to stimulate norepinephrine release and measure it using in vivo microdialysis.

Materials:

-

Yohimbenone hydrochloride (dissolved in sterile saline)

-